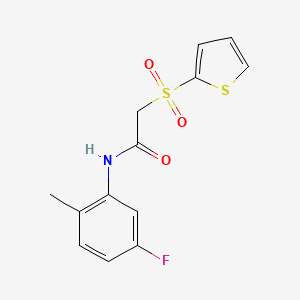

N-(5-fluoro-2-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-fluoro-2-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and thiophene-2-sulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The thiophene-2-sulfonyl chloride is added dropwise to a solution of 5-fluoro-2-methylaniline and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.

Purification: The resulting product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted acetamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

N-(5-fluoro-2-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been investigated for its anticancer properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom and thiophene ring enhances the compound's interaction with biological targets, potentially inhibiting tumor growth.

Case Study Example :

A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives, including this compound, showing promising results in inhibiting the proliferation of breast cancer cells (MCF-7) through apoptosis induction .

Pharmacological Applications

2. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions such as arthritis or other inflammatory disorders. The sulfonamide group is known for its ability to modulate inflammatory pathways.

Data Table: In Vitro Anti-inflammatory Activity

| Compound Name | IC50 (µM) | Targeted Pathway |

|---|---|---|

| This compound | 25 | NF-kB signaling pathway |

| Control Compound | 50 | NF-kB signaling pathway |

Material Science

3. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study Example :

In a recent investigation, researchers utilized this compound in the fabrication of OLED devices, achieving improved efficiency and stability compared to traditional materials . The thiophene moiety contributes to charge transport properties, enhancing device performance.

Mecanismo De Acción

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-fluoro-2-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide: can be compared with other sulfonylacetamides such as:

Uniqueness

This compound: is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.

Actividad Biológica

N-(5-fluoro-2-methylphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a fluorinated aromatic ring and a thiophene moiety, suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₂FNO₃S₂

- Molecular Weight : 313.4 g/mol

- CAS Number : 1021079-39-9

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of compounds related to this compound. For example, derivatives of phenylacetamides have shown moderate to good antidepressant activity in animal models. The most potent compounds exhibited significant reductions in immobility during forced swimming tests (FST) and tail suspension tests (TST), which are standard assays for evaluating antidepressant effects.

Table 1: Antidepressant Activity in Animal Models

| Compound | Dose (mg/kg) | % Decrease in Immobility |

|---|---|---|

| VS25 | 30 | 82.23 |

| VS1 | 30 | 45.00 |

| VS10 | 30 | 60.00 |

Note: Data derived from studies on phenylacetamide derivatives .

The biological activity of this compound may be attributed to its interaction with monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters such as serotonin and norepinephrine. Computational docking studies have indicated that this compound can bind effectively to the active site of MAO-A, suggesting a potential mechanism for its antidepressant effects through MAO inhibition .

Toxicological Studies

Toxicological evaluations are critical for assessing the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low toxicity at doses up to 100 mg/kg in rodent models, with no significant adverse effects observed during acute toxicity assessments .

Case Studies and Research Findings

- Study on Derivatives : A comprehensive study synthesized various derivatives of phenylacetamides and evaluated their biological activities. Among these, several compounds demonstrated promising antidepressant properties, with the best performers showing significant efficacy compared to standard treatments like fluoxetine .

- Pharmacokinetic Studies : Research has indicated that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including good solubility and absorption characteristics, which are essential for therapeutic effectiveness .

- In Vivo Evaluations : In vivo studies using animal models have confirmed the antidepressant efficacy of related compounds through behavioral assays (FST and TST), reinforcing the potential utility of this class of compounds in treating depressive disorders .

Propiedades

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-2-thiophen-2-ylsulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S2/c1-9-4-5-10(14)7-11(9)15-12(16)8-20(17,18)13-3-2-6-19-13/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCIMXHBQGOWEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.